3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid: is a fluorinated benzoic acid derivative. This compound is characterized by the presence of both fluoro and trifluoropropoxy groups attached to the benzoic acid core. The molecular formula of this compound is C10H8F4O3 , and it has a molecular weight of approximately 252.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoic acid with 3,3,3-trifluoropropanol in the presence of a suitable catalyst and under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoropropoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoropropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid: Similar in structure but with the fluoro group at a different position.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoropropoxy group.
4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a trifluoropropoxy group.
Uniqueness: 3-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of both fluoro and trifluoropropoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H8F4O3 |
---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
3-fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-7-5-6(9(15)16)1-2-8(7)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16) |
InChI-Schlüssel |
UQHTXZFBNAECME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.